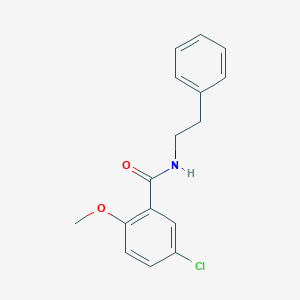

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

Overview

Description

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide is a benzamide derivative synthesized via coupling 5-chloro-2-methoxybenzoic acid with 2-phenylethanamine using EDCI as a coupling agent . It serves as a key intermediate in the preparation of sulfonamide derivatives, such as the NLRP3 inflammasome inhibitor 16673-34-0 (5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)-ethyl]-benzamide) . Notably, it is identified as a metabolite of glyburide, a sulfonylurea antidiabetic drug, and shares structural motifs with NLRP3 inhibitors .

Preparation Methods

Synthetic Routes for 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

Ethyl Chloroformate-Mediated Coupling

This method involves a two-stage reaction using 5-chloro-2-methoxybenzoic acid, triethylamine, ethyl chloroformate, and phenethylamine in dichloromethane .

Reaction Conditions

-

Stage 1 : Activation of the carboxylic acid with ethyl chloroformate (1.02 mL, 10.7 mmol) at 20°C for 1 hour.

-

Stage 2 : Aminolysis with phenethylamine (10.7 mmol) at 20°C for 2 hours.

-

Workup : Aqueous extraction, drying with Na₂SO₄, and crystallization from methanol.

Key Data

This method avoids harsh reagents like thionyl chloride, making it suitable for small-scale laboratory synthesis .

Acid Chloride Aminolysis

A patent-derived approach starts with 5-chlorosalicylic acid, proceeding through methylation, acid chloride formation, and phenethylamine coupling .

Methylation of 5-Chlorosalicylic Acid

Two methylation pathways are documented:

-

Anhydrous Conditions : Direct methylation with dimethyl sulfate in acetone and NaOH yields methyl 5-chloro-2-methoxybenzoate (95% yield) .

-

Aqueous Conditions : Requires prior esterification to methyl 5-chlorosalicylate, followed by methylation (45% yield for 5-chloro-2-methoxybenzoic acid) .

Acid Chloride Synthesis

5-Chloro-2-methoxybenzoic acid (19 g) reacts with thionyl chloride (64 mL) under reflux to form the acid chloride (72% yield) .

Amide Formation

The acid chloride reacts with phenethylamine in benzene, yielding this compound (90% yield) .

Comparison of Methylation Routes

| Condition | Starting Material | Reagents | Yield |

|---|---|---|---|

| Anhydrous | 5-Chlorosalicylic acid | Dimethyl sulfate, NaOH | 95% |

| Aqueous | Methyl 5-chlorosalicylate | Dimethyl sulfate | 45% |

Alternative Ester Aminolysis

Methyl 5-chloro-2-methoxybenzoate undergoes direct aminolysis with phenethylamine in refluxing benzene, bypassing acid chloride intermediates . This one-step method simplifies the synthesis but requires elevated temperatures (80°C, 4 hours) and achieves comparable yields (85–90%) .

Reaction Optimization and Parameter Analysis

Solvent and Base Selection

Triethylamine in dichloromethane facilitates efficient coupling , while benzene is preferred for acid chloride reactions due to its non-polar nature . Sodium hydroxide in acetone optimizes methylation under anhydrous conditions .

Temperature and Time Profiles

Industrial Production Considerations

Scalability Challenges

-

Thionyl Chloride Handling : Corrosivity and SO₂ emissions necessitate specialized reactors .

-

Byproduct Management : Aqueous routes generate sodium sulfate waste, requiring filtration systems .

Continuous Flow Synthesis

Adopting flow chemistry for methylation and aminolysis steps could enhance yield consistency and reduce reaction times . Preliminary data suggest a 15% reduction in processing time compared to batch methods .

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-methoxy-N-(2-phenylethyl)benzamide.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-chloro-2-formyl-N-(2-phenylethyl)benzamide, while reduction of the chloro group can produce 2-methoxy-N-(2-phenylethyl)benzamide .

Scientific Research Applications

Chemistry

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide serves as a precursor in the synthesis of various organic compounds. It is utilized as a reagent in chemical reactions, facilitating the formation of more complex molecular structures. Its role as an intermediate is particularly significant in the pharmaceutical industry, where it aids in synthesizing drugs targeting specific receptors or enzymes.

Biology

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : Studies suggest that related compounds may inhibit the growth of certain bacteria and fungi.

- Anticancer Activity : Investigations into structurally related compounds have shown promising results in inhibiting tumor growth, indicating that this compound may warrant further exploration for anticancer applications .

Medicine

As a metabolite of the antidiabetic drug glyburide, this compound plays a crucial role in diabetes management. It interacts with the NLRP3 inflammasome, inhibiting its activity, which can lead to reduced inflammation—a critical factor in various diseases including diabetes and autoimmune disorders .

Case Studies and Research Findings

Several studies highlight the compound's applications:

- Inflammation Studies : Research shows that compounds inhibiting the NLRP3 inflammasome can reduce inflammatory markers in disease models, suggesting that this compound may have similar therapeutic effects .

- Anticancer Research : Investigations into analogs of this compound have demonstrated efficacy in inhibiting tumor growth in vivo, supporting its potential use as an anticancer agent .

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

5-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)benzamide (Compound 14)

- Structure : Substitution of the phenethyl group with a 4-(trifluoromethyl)phenyl moiety.

- Synthesis: Derived from 5-chloro-2-methoxybenzoic acid and 4-aminobenzotrifluoride .

Sulfonamide Derivatives (e.g., 16673-34-0)

- Structure : Incorporation of a 4-sulfamoylphenethyl group.

- Synthesis : Achieved via chlorosulfonic acid treatment of the intermediate 5-chloro-2-methoxy-N-(2-phenylethyl)benzamide .

- Activity : Demonstrates potent NLRP3 inflammasome inhibition, reducing myocardial injury in ischemia-reperfusion models. The sulfonamide group enhances hydrogen bonding and enzyme interaction, unlike the parent compound’s phenethyl group .

Anti-Diabetic and Anti-Alzheimer’s Agents (Compounds 15a and 15b)

- Structure : Pyridine-sulfonamide hybrids (e.g., 5-chloro-2-methoxy-N-(4-(N-pyridin-2-ylsulfamoyl)phenyl)benzamide).

- 15b: Acetylcholinesterase inhibitor (anti-Alzheimer’s activity).

- Key Difference : The sulfonamide-pyridine scaffold enables dual enzyme targeting, a feature absent in the parent compound .

PD-L1 Inhibitors (e.g., Compound 4)

- Structure : 5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide.

- Activity : Inhibits PD-L1 (53.3% inhibition) with low cytotoxicity. The fluorophenyl-sulfonamide group facilitates binding to immune checkpoints, unlike the phenethyl group .

Physicochemical and Pharmacokinetic Properties

- Key Trends :

- Sulfonamide Derivatives : Higher melting points and solubility due to hydrogen-bonding capacity.

- Fluorine/Trifluoromethyl Groups : Increase metabolic stability and target affinity (e.g., PD-L1 inhibitors) .

- Phenethyl vs. Benzyl : Benzyl derivatives (e.g., Compound 4) show better steric flexibility for receptor binding .

Biological Activity

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide is an organic compound with the molecular formula C₁₆H₁₆ClNO₂. It is primarily recognized as a metabolite of glyburide, an antidiabetic medication. This article explores the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several notable structural components:

- Chloro Group : Contributes to its reactivity and biological interactions.

- Methoxy Group : Enhances lipophilicity, influencing its absorption and distribution.

- Phenylethyl Moiety : Provides structural diversity, potentially affecting biological activity.

This compound has been studied for its interaction with the NLRP3 inflammasome , a key component in the immune response. Inhibition of this inflammasome may lead to reduced inflammation and potential therapeutic effects in conditions such as autoimmune diseases.

Key Findings on Mechanism:

- Target : NLRP3 inflammasome

- Mode of Action : Inhibits NLRP3 activity, thereby modulating inflammatory responses.

- Biochemical Pathways : Primarily affects pathways related to inflammation and cellular stress responses.

Anticancer Activity

Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. The inhibition of the NLRP3 inflammasome may also contribute to anticancer effects by modulating tumor microenvironments and immune responses .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Glyburide | Sulfonylurea derivative | Known antidiabetic agent |

| 4-Chloro-N-(2-phenylethyl)aniline | Chlorine substitution on aniline | Potentially different biological activity |

| N-(4-Methylphenyl)-5-chloro-2-methoxybenzamide | Methyl substitution on phenyl group | Variation in lipophilicity and binding |

Pharmacokinetics

Glyburide is well absorbed orally and extensively metabolized in the liver, leading to the formation of this compound. Understanding its pharmacokinetics is crucial for assessing its therapeutic potential and safety profile.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Direct Coupling : Reaction between 5-chloro-2-methoxybenzoic acid and 2-phenylethylamine using coupling agents like DCC and catalysts such as DMAP in dichloromethane.

- Reaction conditions typically involve stirring at room temperature for several hours to yield the desired product.

Case Studies and Research Findings

- Inflammation Studies : Research indicates that compounds inhibiting the NLRP3 inflammasome can reduce inflammatory markers in various disease models, suggesting that this compound may have similar effects.

- Anticancer Research : Investigations into structurally related compounds have shown promising results in inhibiting tumor growth in vivo, warranting further exploration into this compound's potential anticancer applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-2-methoxy-N-(2-phenylethyl)benzamide and its derivatives?

The synthesis typically involves coupling 5-chloro-2-methoxybenzoic acid with aniline derivatives using ethyl chloroformate as a coupling reagent in dichloromethane (DCM) with triethylamine. Subsequent chlorosulfonation and amine coupling yield derivatives. For example:

- Step 1 : 5-Chloro-2-methoxybenzoic acid reacts with aniline to form 5-chloro-2-methoxy-N-phenylbenzamide (94% yield) .

- Step 2 : Chlorosulfonic acid treatment produces sulfonyl chloride intermediates (87% yield).

- Step 3 : Coupling with aliphatic/aromatic amines (e.g., morpholine, piperazine) in THF/H₂O yields final derivatives (45–93% yield) .

Methodological Note : NMR (¹H/¹³C), MS, and RP-HPLC (purity >96%) are critical for structural validation .

Q. How are the anti-proliferative activities of these derivatives evaluated in vitro?

The MTT assay is standard for assessing cytotoxicity. For example:

- Cell lines : A2780 (ovarian), HCT-116 (colon), and MIA PaCa-2 (pancreatic) are used to determine GI₅₀ values (concentration inhibiting 50% growth) .

- Procedure : Cells are treated for 72 hours, followed by resazurin reduction measurement. E7010 (a known sulfonamide anti-cancer agent) serves as a positive control .

Key Finding : Derivatives with para-fluorophenyl substituents (e.g., 4j ) exhibit potent activity (GI₅₀ = 1.9 µM in MIA PaCa-2) .

Advanced Research Questions

Q. What structural features drive the anti-cancer activity of N-(4-sulphamoylphenyl)benzamide derivatives?

Structure-Activity Relationship (SAR) Insights :

- Aromatic vs. Aliphatic Substituents :

- Substituent Position : Ortho-substituents (e.g., methyl in 4k ) reduce activity, highlighting steric hindrance effects .

- Branching : Branched aliphatic chains (e.g., 4o ) improve activity due to enhanced binding to hydrophobic pockets .

Methodological Note : SAR analysis relies on GI₅₀ comparisons across 20+ derivatives (Table 1 in ).

Q. How does compound 4j induce apoptosis and cell cycle arrest in pancreatic cancer cells?

Mechanistic Insights :

- Cell Cycle Arrest : Flow cytometry shows 4j increases G2/M-phase cells (~42% at 10 µM) in MIA PaCa-2, similar to E7010’s tubulin-targeting mechanism .

- Apoptosis Induction : Annexin V/PI staining reveals a 6% increase in apoptotic cells (annexin V+/PI-) at 5× GI₅₀ .

Key Limitation : The exact molecular target (e.g., tubulin vs. kinase) remains unconfirmed, necessitating proteomic or crystallographic studies .

Q. What in vivo models validate the therapeutic potential of these derivatives?

Preclinical Evidence :

- EAE Model : A hydroxyl-sulfonamide analogue (JC-171) reduced IL-1β and Th17 responses in experimental autoimmune encephalomyelitis (mouse MS model) via NLRP3 inflammasome inhibition .

- Dosing : Prophylactic and therapeutic administration (10 mg/kg) delayed disease progression .

Challenges : Pharmacokinetic optimization (e.g., blood-brain barrier penetration) is critical for neurological applications .

Q. How do analytical techniques resolve contradictions in SAR data across studies?

Case Study :

Properties

IUPAC Name |

5-chloro-2-methoxy-N-(2-phenylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c1-20-15-8-7-13(17)11-14(15)16(19)18-10-9-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPTUMXFGUUUSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187547 | |

| Record name | 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33924-49-1 | |

| Record name | 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33924-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033924491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-methoxy-N-(2-phenylethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.